molecular formula C7H4BrFN2 B3046208 2-Amino-5-bromo-3-fluorobenzonitrile CAS No. 1209498-46-3

2-Amino-5-bromo-3-fluorobenzonitrile

Cat. No.: B3046208
CAS No.: 1209498-46-3
M. Wt: 215.02
InChI Key: SRNMCPRKRDYFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-fluorobenzonitrile typically involves the halogenation and subsequent amination of fluorobenzonitrile derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzonitrile derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

2-Amino-5-bromo-3-fluorobenzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of potential drug candidates.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is utilized in the production of advanced materials, including dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-fluorobenzonitrile
  • 2-Amino-5-fluorobenzonitrile
  • 2-Bromo-5-fluorobenzonitrile

Uniqueness

2-Amino-5-bromo-3-fluorobenzonitrile is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and interaction with other molecules. The combination of amino, bromo, and fluoro groups provides a versatile platform for further chemical modifications and applications .

Properties

IUPAC Name

2-amino-5-bromo-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNMCPRKRDYFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676495
Record name 2-Amino-5-bromo-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209498-46-3
Record name 2-Amino-5-bromo-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromo-3-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-3-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-5-bromo-3-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-5-bromo-3-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-5-bromo-3-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromo-3-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.